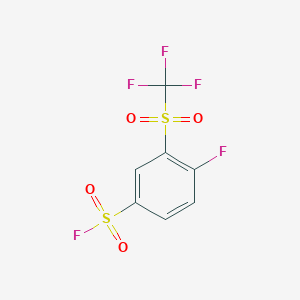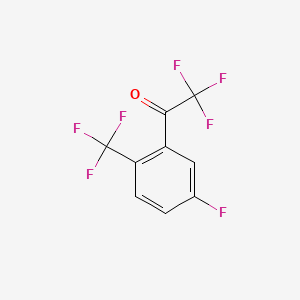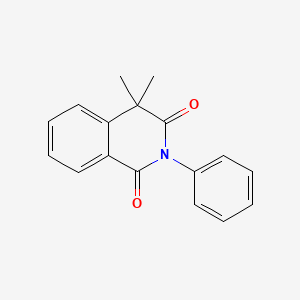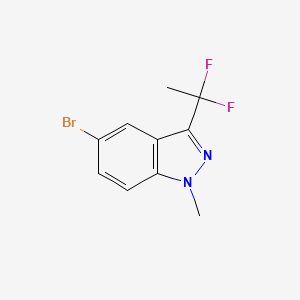![molecular formula C21H22FN3O4 B13578566 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a fluorophenyl group, linked to a benzamide structure through an oxoethoxy bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of 4-(2-fluorophenyl)piperazine is achieved using acetic anhydride under reflux conditions. This intermediate is then reacted with 2-oxoethoxybenzamide in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-{2-[4-(4-Carboxy-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.
Reduction: 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-aminoethoxy}benzamide.
Substitution: 2-{2-[4-(4-Substituted-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The acetyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The benzamide moiety can interact with enzymes, inhibiting their activity and affecting metabolic pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and enzymes involved in critical biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetyl and benzamide groups.
N-(4-Fluorophenyl)-2-oxoethoxybenzamide: Contains the benzamide and oxoethoxy groups but lacks the piperazine ring.
4-(4-Acetylphenyl)piperazine: Similar acetyl and piperazine structure but without the fluorine substitution.
Uniqueness
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and fluorophenyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H22FN3O4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[2-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C21H22FN3O4/c1-14(26)15-6-7-18(17(22)12-15)24-8-10-25(11-9-24)20(27)13-29-19-5-3-2-4-16(19)21(23)28/h2-7,12H,8-11,13H2,1H3,(H2,23,28) |
InChI-Schlüssel |
XYVRXYOQEBYRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)



![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)






